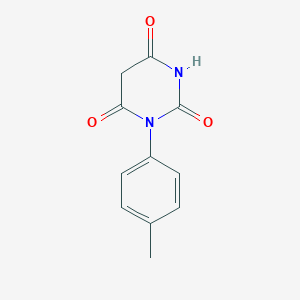

1-p-Tolyl-pyrimidine-2,4,6-trione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGYFVCNEFNYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367166 | |

| Record name | 1-p-Tolyl-pyrimidine-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16348-04-2 | |

| Record name | 1-(4-Methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16348-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-p-Tolyl-pyrimidine-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 P Tolyl Pyrimidine 2,4,6 Trione and Analogues

Strategies for Constructing the Pyrimidine-2,4,6-trione Core

The foundational pyrimidine-2,4,6-trione structure, also known as barbituric acid, is a versatile starting point for a vast number of derivatives. wikipedia.org Its synthesis is well-established, providing a reliable platform for further functionalization.

Condensation Reactions with Barbituric Acid Derivatives

A primary and long-standing method for constructing the pyrimidine-2,4,6-trione core is the condensation reaction between a malonic acid derivative and urea (B33335) or its analogs. uni-muenchen.degoogle.comgoogle.com This reaction is typically performed in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. uni-muenchen.degoogle.com The general mechanism involves the formation of a malonylurea structure which then cyclizes to form the heterocyclic ring. wikipedia.org

The Knoevenagel condensation is another key reaction, where barbituric acid itself reacts with aldehydes or ketones. wikipedia.orgresearchgate.net This reaction typically occurs at the C5 position of the barbituric acid ring, which has an active methylene (B1212753) group, leading to 5-substituted derivatives. researchgate.netbohrium.commdpi.com While this method is powerful for C5-functionalization, creating N-substituted products like the target compound requires a different approach, often starting with a pre-substituted urea.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyrimidine-2,4,6-trione derivatives in a single step, which is valued for its atom economy and reduced waste. nih.gov The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, which can be subsequently oxidized to pyrimidines. While not directly forming the trione (B1666649), related MCRs can be adapted. For instance, a one-pot, three-component reaction of an arylglyoxal, an N-substituted urea (like p-tolylurea), and an appropriate 1,3-dicarbonyl compound could theoretically be employed to construct the desired 1-aryl-pyrimidine-2,4,6-trione skeleton. Various catalysts, including Lewis acids and organocatalysts, can be used to promote these reactions. mdpi.comnih.gov Some modern MCRs utilize microwave irradiation to accelerate the synthesis of pyrimidine (B1678525) structures. nih.gov

Acylation Reactions

Acylation provides another route to the pyrimidine-trione core. This method involves the acylation of a urea derivative with a malonic acid derivative, such as malonyl chloride or a malonic ester. google.com To synthesize 1-p-Tolyl-pyrimidine-2,4,6-trione via this route, one would start with 1-p-tolylurea. The reaction with a suitable malonic acid derivative would form an N-acylurea intermediate, which then undergoes intramolecular cyclization to yield the target trione. This method allows for the direct incorporation of the desired N1-substituent from the outset.

Functionalization and Derivatization at Specific Positions

Once the core ring is formed, or during its formation, specific functional groups can be introduced at various positions. For the target compound, the key functionalization is the introduction of the p-tolyl group.

Introduction of Aryl Substituents (e.g., p-Tolyl Moiety)

The introduction of an aryl group, such as the p-tolyl moiety, at the nitrogen atom of the pyrimidine-2,4,6-trione ring is a critical step. There are two primary strategies to achieve this:

Starting from a Substituted Urea: As mentioned in the acylation and condensation methods, beginning the synthesis with a pre-functionalized urea, specifically 1-p-tolylurea, is a direct approach. google.com The reaction of 1-p-tolylurea with a malonic ester under basic conditions leads to the formation of the N1-substituted pyrimidine-2,4,6-trione.

N-Arylation of the Pyrimidine Ring: Alternatively, an existing pyrimidine-2,4,6-trione ring can be arylated. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used for this purpose, coupling an aryl halide (e.g., p-tolyl bromide) with the NH group of the pyrimidine-trione. researchgate.net However, reactions on the pyrimidine-trione scaffold can be challenging, and selectivity between the N1 and N3 positions must be controlled. researchgate.net A four-component, palladium-catalyzed reaction has been reported for the synthesis of a 1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione derivative, showcasing a sophisticated method for incorporating the p-tolyl group. mdpi.com

Table 1: Comparison of Synthetic Strategies for the Pyrimidine-2,4,6-trione Core

| Method | Key Reactants | Typical Conditions | Primary Advantage |

|---|---|---|---|

| Condensation | Malonic ester, Urea (or substituted urea) | Sodium ethoxide, Ethanol (B145695), Reflux | Well-established, reliable for core synthesis. uni-muenchen.degoogle.com |

| Multi-Component Reaction | Aldehyde, β-ketoester, Urea | Acid or base catalyst, often one-pot | High efficiency and atom economy. nih.gov |

| Acylation | Malonyl dihalide, Urea (or substituted urea) | Aprotic solvent | Direct, modular approach. google.com |

Spirocyclic Derivative Synthesis via Ring-Closing Metathesis

Beyond simple substitution, the pyrimidine-2,4,6-trione scaffold can be incorporated into more complex architectures like spirocycles. Ring-Closing Metathesis (RCM) is a powerful technique for this purpose. researchgate.net The synthesis begins by introducing two alkenyl chains onto the pyrimidine-trione, typically at the C5 position. For example, 5,5-diallylbarbituric acid is a common starting material. The RCM reaction, facilitated by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, then closes the two alkenyl chains into a new ring, creating a spirocyclic system where the new ring is joined to the pyrimidine-trione at the C5 carbon. researchgate.netorgsyn.org This methodology allows for the creation of novel spiro-annulated pyrimidinetrione derivatives with unique three-dimensional structures. researchgate.net

Synthesis of Thio-substituted Pyrimidine-2,4,6-trione Analogues

The synthesis of thio-substituted pyrimidine-2,4,6-trione analogues involves the strategic replacement of one or more carbonyl oxygen atoms with sulfur. This substitution is typically achieved by using sulfur-containing precursors in condensation reactions. Thiobarbituric acid is a common starting material for these syntheses, serving as a direct analogue to barbituric acid.

One-step cyclocondensation reactions of thiobarbituric acid with arylideneacetophenones in glacial acetic acid, using phosphorus pentoxide as a catalyst, can yield 5,7-diaryl-1,5-dihydro-pyrano[2,3-d]pyrimidin-2-thioxo-4-ones. bohrium.com Similarly, Knoevenagel condensation between unsymmetrical thiobarbituric acids and aromatic aldehydes has been successfully performed in ethanol with a small amount of acetic acid as an initiator. bohrium.com

Multicomponent reactions also provide an efficient route to thio-analogues. The condensation of 2-thiobarbituric acid, aldehydes, malononitrile (B47326) or ethyl cyanoacetate, alkyl halides, and morpholine (B109124) results in the formation of substituted 2-alkylthio-7-amino-5H-pyrano-[2,3-d]pyrimidines. researchgate.net Furthermore, the synthesis of thieno[2,3-d]-pyrimidine-2,4-dithiones has been achieved, demonstrating the possibility of creating dithio-analogues which can be further modified. nih.gov Biginelli-like reactions, which traditionally use urea, can be adapted by substituting thioureas to produce dihydropyrimidin-thiones. mdpi.com

| Precursor | Reagents | Product Class | Reference |

|---|---|---|---|

| Thiobarbituric acid | Arylideneacetophenones, P₂O₅ | Pyrano[2,3-d]pyrimidin-2-thioxo-4-ones | bohrium.com |

| 2-Thiobarbituric acid | Aldehydes, malononitrile, alkyl halides, morpholine | 2-Alkylthio-7-amino-5H-pyrano-[2,3-d]pyrimidines | researchgate.net |

| Thiourea | Aldehyde, Keto ester (Biginelli-like reaction) | Dihydropyrimidin-thiones | mdpi.com |

| Thieno[2,3-d]-pyrimidine-2,4-dithione precursors | Various (multi-step synthesis) | Thieno[2,3-d]pyrimidine-2,4-dithiones | nih.gov |

Green Chemistry Approaches in Pyrimidine-2,4,6-trione Synthesis

Modern synthetic chemistry increasingly emphasizes environmentally benign methods. The synthesis of pyrimidine-2,4,6-trione derivatives has benefited from several green chemistry approaches designed to improve efficiency and reduce environmental impact. nih.gov

A notable green protocol involves a one-pot, three-component reaction between aromatic amines, formic acid, and barbituric acid using water as the solvent. tandfonline.com This method proceeds without any catalyst under thermal conditions to produce (Z)-5-arylaminomethylene pyrimidine-2,4,6-trione derivatives in moderate to good yields. tandfonline.comtandfonline.com The use of water as a solvent is a significant advancement over traditional organic solvents. tandfonline.com

Another green innovation is the use of ultrasound irradiation to accelerate reactions. An efficient one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine-2,4,7-trione derivatives from aromatic aldehydes, barbituric acid, and Meldrum's acid has been developed using an agro-waste catalyst derived from lemon fruit shell ash. tandfonline.com This reaction is conducted at room temperature under ultrasound, completing in about 40 minutes with high yields and avoiding the need for chromatographic purification. tandfonline.com

| Green Approach | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Water as Solvent | Aromatic amine, formic acid, barbituric acid | Reflux at 60°C, catalyst-free | Avoids organic solvents | tandfonline.com |

| Ultrasound Irradiation | Aromatic aldehyde, barbituric acid, Meldrum's acid | Room temperature, agro-waste catalyst | Rapid, high yield, simple workup | tandfonline.com |

| Microwave Irradiation | Barbituric acid, arylcarboxyaldehydes | Acidic clay KSF, solvent-free | Solvent-free conditions | bohrium.com |

Reaction Mechanisms in Pyrimidine-2,4,6-trione Synthesis

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone reaction in the synthesis of many pyrimidine-2,4,6-trione derivatives, particularly those substituted at the C5 position. wikipedia.org The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org In this context, the pyrimidine-2,4,6-trione (barbituric acid) scaffold provides the active methylene group at C5, flanked by two carbonyl groups which increase its acidity.

The mechanism proceeds as follows:

Deprotonation : A base, often a weak amine like piperidine (B6355638) or even water under certain conditions, removes a proton from the C5 methylene group of the barbituric acid. tandfonline.comwikipedia.org This generates a highly stabilized enolate ion.

Nucleophilic Attack : The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This forms an aldol-type intermediate.

Dehydration : The intermediate alcohol readily undergoes elimination of a water molecule to form a stable α,β-unsaturated product, often an arylidene derivative. wikipedia.org This final step is driven by the formation of a conjugated system.

This pathway has been utilized in various synthetic protocols, including green chemistry methods using water as a solvent and catalyst, and in domino reactions where the Knoevenagel product is immediately consumed in a subsequent step like a Diels-Alder reaction. tandfonline.comnih.gov

Reduction Mechanisms in Synthetic Pathways

While oxidation reactions are common in forming the pyrimidine-trione core, reduction steps are also critical in certain multi-step synthetic pathways for creating complex or fused pyrimidine systems. A key example involves the reduction of a nitro group to an amine, which then acts as a nucleophile in a subsequent cyclization step.

In the synthesis of pyrimido[5,4-d]pyrimidine-tetraones, a precursor containing a nitro group is reduced to the corresponding amine. rsc.org This transformation is commonly achieved using reducing agents like zinc powder in acetic acid (Zn/AcOH). The resulting amino group is then positioned to participate in an intramolecular or intermolecular cyclization. rsc.org

While synthetic reductions often target substituents, the pyrimidine ring itself can be reduced. In metabolic pathways, for instance, the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) catalyzes the reduction of pyrimidine bases like uracil (B121893) and thymine, initiating their degradation. creative-proteomics.com This highlights the chemical susceptibility of the ring's double bonds to reduction, a principle that can be exploited in targeted synthetic strategies.

Cyclocondensation Principles

Cyclocondensation is the fundamental process for constructing the heterocyclic pyrimidine ring. It involves the reaction of two or more molecules that combine to form a ring, typically with the elimination of a small molecule such as water or ammonia. organic-chemistry.org

In the context of pyrimidine-2,4,6-triones, the classic synthesis involves the condensation of a malonic acid derivative with urea or a substituted urea. For more complex fused systems, cyclocondensation serves as the final ring-forming step. For instance, after the reduction of a nitro-substituted pyrimidine to an amino-pyrimidine, this amine can undergo cyclocondensation with urea. rsc.org The mechanism involves the nucleophilic attack of the newly formed amino group on a carbonyl group of urea, followed by intramolecular cyclization and elimination to form the second fused pyrimidine ring. rsc.org

These reactions are often catalyzed by acids or bases and may require heat. The choice of reactants and conditions dictates the structure of the final product, allowing for the synthesis of a wide array of substituted and fused pyrimidine-2,4,6-trione systems. bohrium.comasu-edu.ru

Advanced Analytical Techniques for Characterization and Structural Elucidation of 1 P Tolyl Pyrimidine 2,4,6 Trione

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 1-p-Tolyl-pyrimidine-2,4,6-trione by mapping the carbon and proton environments within the molecule. nih.gov Analysis of related pyrimidine-2,4,6-trione (PYT) analogs demonstrates the power of this technique in characterizing this chemical scaffold. nih.govnih.gov

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. Based on data from analogous compounds, specific chemical shifts can be anticipated.

The p-tolyl group gives rise to a characteristic AA'BB' system for the aromatic protons. The two protons ortho to the pyrimidine (B1678525) ring and the two protons meta to it are chemically equivalent but magnetically non-equivalent, resulting in two doublets. The methyl group protons on the tolyl ring are expected to appear as a sharp singlet. For example, the methyl protons in 2,4-diphenyl-6-(p-tolyl)pyrimidine are observed at 2.47 ppm. nih.gov

Within the pyrimidine-trione ring, the two protons on the C5 methylene (B1212753) group should produce a singlet. In closely related 1,3-disubstituted pyrimidine-2,4,6-triones, this signal appears around 3.60 ppm. nih.gov Additionally, the N3-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often greater than 10 ppm, due to its acidic nature and involvement in hydrogen bonding; this signal would be exchangeable with deuterium (B1214612) oxide (D₂O). asu-edu.runih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Tolyl -CH₃ | ~ 2.4 | Singlet | Based on analogs like 2,4-diphenyl-6-(p-tolyl)pyrimidine. nih.gov |

| Pyrimidine -CH₂- (C5) | ~ 3.6 | Singlet | Based on N,N'-disubstituted PYT analogs. nih.gov |

| Tolyl Ar-H | ~ 7.2 - 7.4 | Two Doublets | Characteristic of a para-substituted aromatic ring. |

| Pyrimidine -NH- (N3) | > 10 | Broad Singlet | Exchangeable with D₂O. asu-edu.runih.gov |

The ¹³C NMR spectrum provides a map of the carbon framework. For this compound, distinct signals are expected for the carbonyl, aromatic, methyl, and methylene carbons.

The three carbonyl carbons (C2, C4, C6) are expected to resonate in the downfield region typical for amides and ketones. In similar pyrimidine-2,4,6-trione structures, these carbons appear at approximately 151 ppm and 164 ppm. nih.gov The C5 methylene carbon is predicted to have a chemical shift around 40 ppm. nih.gov

For the p-tolyl substituent, the methyl carbon signal is anticipated at approximately 21 ppm. nih.gov The four aromatic carbons will show distinct signals, with the ipso-carbon (attached to the nitrogen) and the para-carbon (attached to the methyl group) having different chemical shifts from the four ortho and meta carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Tolyl -CH₃ | ~ 21 | Based on p-tolyl substituted pyrimidine analogs. nih.gov |

| Pyrimidine -CH₂- (C5) | ~ 40 | Based on the PYT core in related compounds. nih.gov |

| Tolyl Ar-C (protonated) | ~ 125 - 130 | Typical range for aromatic carbons. |

| Tolyl Ar-C (substituted) | ~ 135 - 145 | Typical range for substituted aromatic carbons. |

| Pyrimidine C=O (C2, C4, C6) | ~ 151 and ~164 | Two distinct signals expected for the three carbonyls, based on related PYT structures. nih.gov |

NMR spectroscopy can also provide insights into the conformational dynamics of the molecule. The primary conformational flexibility in this compound arises from the rotation about the single bond connecting the nitrogen (N1) of the pyrimidine ring to the ipso-carbon of the p-tolyl group.

At ambient temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the tolyl protons. However, at lower temperatures, this rotation could be slowed or hindered, potentially causing a broadening or splitting of the signals for the ortho-protons of the tolyl group, as they would become diastereotopic.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the preferred solution-state conformation. NOESY detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. Observing cross-peaks between the ortho-protons of the tolyl ring and the C5-methylene protons of the pyrimidine ring would provide definitive evidence for the spatial orientation of the two ring systems relative to one another.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to its three carbonyl (C=O) groups. Studies on similar pyrimidine-trione derivatives show characteristic C=O stretching vibrations in the range of 1680–1730 cm⁻¹. asu-edu.runih.gov The presence of multiple carbonyl groups in different chemical environments (amide vs. ketone) may lead to a broad or multiple-peak absorption in this region.

Other significant absorptions include the N-H stretching vibration of the secondary amide at position 3, which is expected in the 3100–3500 cm⁻¹ region. asu-edu.ru Aromatic C-H stretching vibrations from the tolyl group are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups should appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450–1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium-Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide/Ketone) | 1680 - 1730 | Strong, possibly multiple bands |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the p-tolyl group and the conjugated system of the pyrimidine-trione ring.

The spectrum is expected to show absorptions corresponding to π → π* transitions, which are typically intense and occur at shorter wavelengths (e.g., < 280 nm). These transitions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the conjugated enone system of the pyrimidine ring.

Additionally, weaker absorptions corresponding to n → π* transitions may be observed at longer wavelengths. These transitions involve the promotion of non-bonding electrons (from the lone pairs on the oxygen and nitrogen atoms) to π* antibonding orbitals. These bands are often less intense than π → π* bands and can sometimes be obscured by them. The specific absorption maxima (λ_max) would be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. sapub.org In the analysis of pyrimidine derivatives, electron impact mass spectrometry (EI-MS) is frequently utilized. The resulting mass spectrum reveals the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ions. sapub.orguobasrah.edu.iq The fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint that aids in its identification. For many pyrimidine derivatives, the pyrimidine ring demonstrates considerable stability, often remaining intact while peripheral functional groups are cleaved. sapub.org

The mass spectrum of a related pyrimidine derivative, 9, exhibited a molecular ion peak at m/z 218.95, which closely matched the calculated value of 219.01. uobasrah.edu.iq This correlation between the experimental and theoretical mass provides strong evidence for the compound's identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For instance, in the characterization of various pyrimidine derivatives, HRMS has been used to confirm the calculated molecular formulas. nih.govresearchgate.net The ability to distinguish between compounds with very similar nominal masses is a key feature of HRMS, making it a powerful tool for unambiguous compound identification.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of compounds from complex mixtures and for assessing the purity of synthesized molecules.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. While its direct application to this compound may be limited by the compound's polarity and thermal stability, GC is a valuable tool for the analysis of more volatile pyrimidine derivatives. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard.

Liquid Chromatography (LC) including High-Performance Liquid Chromatography (HPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of a wide array of organic compounds, including pyrimidine derivatives. nih.govnih.gov HPLC offers high resolution and sensitivity, making it ideal for both qualitative and quantitative analysis.

In the analysis of pyrimidine derivatives, reversed-phase HPLC is commonly employed. nih.gov This method utilizes a nonpolar stationary phase and a polar mobile phase. By adjusting the composition of the mobile phase, such as the ratio of acetonitrile (B52724) to water and the pH, the separation of various components in a sample can be optimized. nih.govsielc.com For instance, a study on the separation of purine (B94841) and pyrimidine bases found that an acetate (B1210297) buffer at pH 4.0 provided optimal separation. nih.gov The purity of synthesized pyrimidine derivatives is often confirmed by HPLC, which can separate the main product from any unreacted starting materials or byproducts. nih.gov

Hyphenated Analytical Systems

To gain even more comprehensive information, chromatographic and spectrometric techniques are often combined, or "hyphenated."

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. mdpi.comnih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated peak, providing both retention time data and mass-to-charge ratio information, which greatly enhances the confidence in compound identification. nih.gov While direct GC-MS analysis of this compound might be challenging, it is a powerful tool for analyzing related, more volatile pyrimidine compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound. This powerful hyphenated method combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis and detection power of mass spectrometry.

In a typical analysis, the compound is passed through an HPLC system, often utilizing a C18 reversed-phase column. Elution is achieved using a gradient of organic solvent, such as acetonitrile, and water. This separation step is crucial for isolating the compound from any impurities, starting materials, or side products from the synthesis. For this compound, retention times are typically observed in the range of 8.5 to 9.2 minutes under such conditions, confirming its moderate polarity.

Following chromatographic separation, the eluent is directed into the mass spectrometer. The compound is ionized, most commonly via electrospray ionization (ESI), and the mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula of this compound is C₁₁H₁₀N₂O₃, corresponding to a molecular weight of approximately 218.21 g/mol . In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 218.09. uni.lu Other common adducts, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, may also be observed, further confirming the molecular weight. uni.lu

Table 1: Predicted LC-MS Data for this compound This table presents predicted mass-to-charge ratios for various adducts that could be observed during LC-MS analysis.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 218.0924 |

| [M+Na]⁺ | 240.0744 |

| [M+K]⁺ | 256.0483 |

| [M-H]⁻ | 216.0779 |

Data based on predictions for structurally similar compounds. uni.lu

**3.4. Other Advanced Analytical Methods

Beyond LC-MS, other spectroscopic and analytical techniques provide deeper structural insights and elemental confirmation.

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a structural fingerprint. While specific Raman spectra for this compound are not widely published, the expected signals can be inferred from its known functional groups. Strong absorption bands in its infrared spectrum, which are often complementary to Raman signals, have been identified at approximately 1720 cm⁻¹ and 1600 cm⁻¹. These correspond to the C=O (carbonyl) stretching vibrations of the trione (B1666649) ring and the C=C stretching of the aromatic tolyl group, respectively. Raman analysis would be expected to show characteristic peaks in these regions, along with signals for the C-H bonds of the methyl group and the aromatic ring.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced extension of this technique that can dramatically amplify the Raman signal, sometimes by a factor of 10⁶ or more. This enhancement occurs when the molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. SERS is particularly valuable for detecting trace quantities of an analyte. For this compound, SERS could be employed for sensitive detection in complex matrices or to study its interaction with metallic surfaces, providing enhanced structural details that might be too weak to observe in a conventional Raman spectrum.

Table 2: Expected Characteristic Raman Shifts for this compound This table outlines the principal functional groups and their expected vibrational frequencies in a Raman spectrum.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | ~1720 | |

| Aromatic Ring (C=C) | Stretching | ~1600 | |

| Methyl (C-H) | Bending/Stretching | ~1380, 2900-3000 | |

| Pyrimidine Ring | Ring Breathing/Deformation | ~800-1200 |

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This analysis provides a direct confirmation of the empirical and molecular formula. For a pure sample of this compound (C₁₁H₁₀N₂O₃), the theoretical elemental composition can be calculated with high precision.

An experimental analysis is performed using a combustion method, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. For the synthesis of a new compound to be considered successful, the experimentally "found" percentages must align closely with the "calculated" theoretical values, typically within a margin of ±0.4%. nih.gov This confirms that the compound has been synthesized with the correct elemental makeup and is free from significant impurities.

Table 3: Elemental Composition of this compound Comparison of the calculated theoretical elemental percentages versus expected experimental results.

| Element | Molecular Formula | Calculated % | Found (Experimental) % | Reference |

| Carbon (C) | C₁₁H₁₀N₂O₃ | 60.55% | Expected: 60.55 ± 0.4% | nih.gov |

| Hydrogen (H) | C₁₁H₁₀N₂O₃ | 4.62% | Expected: 4.62 ± 0.4% | nih.gov |

| Nitrogen (N) | C₁₁H₁₀N₂O₃ | 12.84% | Expected: 12.84 ± 0.4% | nih.gov |

| Oxygen (O) | C₁₁H₁₀N₂O₃ | 22.00% | Expected: 22.00 ± 0.4% | nih.gov |

Computational and Theoretical Investigations of 1 P Tolyl Pyrimidine 2,4,6 Trione

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These studies help in understanding its intrinsic stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For pyrimidine (B1678525) derivatives, DFT methods, particularly with functionals like B3LYP and basis sets like 6-311G(d,p), are frequently used to predict various molecular properties. materialsciencejournal.orgnih.govdntb.gov.uaresearchgate.net

Applications of DFT for compounds related to 1-p-Tolyl-pyrimidine-2,4,6-trione include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be correlated with experimental data from FTIR spectroscopy to confirm the molecular structure. nih.gov

Thermodynamic Properties: Predicting thermodynamic parameters such as total thermal energy, heat capacity, and entropy. materialsciencejournal.org

Isomer Stability: Calculating the relative energies and stabilities of different structural isomers or tautomeric forms of the molecule. nih.gov For instance, studies on similar pyrimidine-triones have used DFT to determine that the keto form is the most stable isomer in both gaseous and solution phases. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov

A small HOMO-LUMO gap indicates that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This suggests a greater ease of undergoing chemical reactions and facilitating intramolecular charge transfer. researchgate.net For example, a DFT study on the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine calculated a HOMO-LUMO energy gap of 4.25 eV, which points to a significant potential for charge transfer within the molecule. materialsciencejournal.orgdntb.gov.ua The energies of the HOMO and LUMO also correlate with the ionization potential and electron affinity, respectively.

Table 1: Representative Frontier Orbital Analysis for a Pyrimidine Derivative This table presents illustrative data based on typical findings for pyrimidine derivatives.

| Parameter | Description | Typical Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -6.2 to -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | 4.0 to 4.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. materialsciencejournal.orgirjweb.com The MEP map displays different potential values on the electron density surface using a color spectrum.

Negative Regions (Red to Yellow): These areas are electron-rich and represent the most likely sites for electrophilic attack. In this compound, these regions are expected to be localized around the electronegative oxygen and nitrogen atoms of the pyrimidine-trione ring. researchgate.net

Positive Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to nitrogen (N-H). researchgate.netresearchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a clear picture of how the molecule will be recognized by other molecules, including biological receptors and enzymes. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. aps.org For this compound, MD simulations can be used to validate the stability of a ligand-protein complex obtained from docking studies and to understand the dynamic behavior of the molecule within a biological environment. researchgate.net

Studies on similar inhibitors have shown that MD simulations can reveal crucial information about the binding mechanism. nih.gov For example, simulations can track the stability of the binding pose, measure fluctuations in atomic positions (RMSF), and identify key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity. nih.gov Analysis of the simulation trajectory can show how the inhibitor and the protein's active site residues adapt to each other, providing a more realistic view of the interaction than static docking models.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor), such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

For the pyrimidine-2,4,6-trione scaffold, docking studies have explored interactions with various biological targets. Derivatives have been investigated as inhibitors of mutant Superoxide (B77818) Dismutase 1 (SOD1) in the context of amyotrophic lateral sclerosis (ALS) and as inhibitors of matrix metalloproteinases (MMPs). nih.govnih.gov The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding free energy, typically expressed in kcal/mol. nih.gov A lower binding energy score suggests a more stable and favorable interaction. The results highlight the key amino acid residues that form hydrogen bonds or other interactions with the ligand, guiding the design of more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for a Pyrimidine-Trione Ligand This table shows hypothetical docking results to demonstrate the typical output.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| MMP-9 (Gelatinase B) | 1L6J | -8.5 | His401, Glu402, Ala410 | Hydrogen Bond, Zinc Chelation |

| Mutant SOD1 | 2C9V | -7.9 | Ser5, Gly93, Leu144 | Hydrogen Bond, Hydrophobic |

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule, researchers can identify the chemical features (pharmacophores) responsible for its therapeutic effects.

For pyrimidine-2,4,6-triones (PYTs), SAR studies have been pivotal in their development as potential drug candidates. Research has shown that the pyrimidine-trione core can act as an effective zinc-chelating moiety, which is crucial for inhibiting zinc-dependent enzymes like matrix metalloproteinases (MMPs). nih.gov The substituents attached to this core are then optimized to enhance potency and selectivity for specific enzyme subtypes, such as MMP-2 and MMP-9. nih.gov

Table 3: Example of a Structure-Activity Relationship (SAR) Table This table illustrates how changes in a substituent (R) on a pyrimidine-trione scaffold can affect biological activity.

| Compound | R-Group Substituent | Target | Activity (IC50, µM) |

| PYT-1 | Phenyl | MMP-9 | 15.2 |

| PYT-2 | 4-Methylphenyl (p-Tolyl) | MMP-9 | 8.5 |

| PYT-3 | 4-Chlorophenyl | MMP-9 | 12.8 |

| PYT-4 | 4-Methoxyphenyl | MMP-9 | 10.1 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and development, offering a computational approach to correlate the chemical structure of compounds with their biological activities. For the class of pyrimidine-2,4,6-trione derivatives, which includes this compound, various QSAR models have been developed to predict their physicochemical properties and biological activities. These studies are instrumental in designing novel derivatives with enhanced therapeutic potential.

Research in this area has often focused on the broader category of barbiturates and their derivatives, which share the pyrimidine-2,4,6-trione core structure. These investigations employ a range of molecular descriptors and statistical methods to build predictive models. The chemical structures of the molecules under investigation are typically optimized using quantum mechanical methods, such as the ab initio 6-31G basis set method or the semi-empirical AM1 molecular orbital method, to obtain accurate geometric and electronic properties. echemcom.comnih.gov

A common approach involves calculating a variety of molecular descriptors that encode different aspects of the molecular structure. These can include constitutional descriptors, topological descriptors, geometrical descriptors, and quantum-chemical descriptors. echemcom.combas.bg Statistical techniques such as Multiple Linear Regression (MLR) and genetic algorithms are then utilized to select the most relevant descriptors and to construct the QSAR models. echemcom.com The predictive power of these models is rigorously assessed using cross-validation techniques. echemcom.combas.bg

For instance, QSAR studies on barbiturate (B1230296) derivatives have successfully modeled physicochemical properties like polarizability (POL), molar refractivity (MR), and the octanol/water partition coefficient (LogP). echemcom.comechemcom.com In one such study, a genetic algorithm was used to select descriptors that were then used in an MLR model. The results indicated that descriptors such as MPC08, SIC2, and TIC0 could be used for modeling MR, while ZM1V, IC2, GNar, UNIP, and X3 were predictive for LogP, and S1K, Mi, and SMTIV were useful for POL. echemcom.com

Another study focused on predicting the polarizability of 32 barbiturates using descriptors calculated by Dragon software. bas.bg The researchers employed MLR and backward methods and found that the descriptors S3K, SRW04, and GNar could be effectively used to estimate the polarizability of these compounds. bas.bg

Furthermore, QSAR investigations have been extended to elucidate the structural requirements for specific biological activities. A large-scale QSAR study on 48 barbiturate analogues correlated their molecular properties with anticonvulsant activity against maximal electroshock (MES) and subcutaneous metrazol (s.c.Met)-induced seizures. nih.gov This study revealed that for anti-s.c.Met activity, lipophilicity and geometry are key factors, whereas for anti-MES activity, topological and electronic properties of the barbiturates are more significant. nih.gov

Three-dimensional QSAR (3D-QSAR) studies have also been performed on barbiturate analogs. For example, a study on 49 barbiturate derivatives as inhibitors of matrix metalloproteinase-9 (MMP-9) utilized field- and Gaussian-based 3D-QSAR. researchgate.net The resulting models indicated that steric and hydrophobic interactions are the primary contributing factors to the inhibitory activity, providing valuable insights for the design of new MMP-9 inhibitors. researchgate.net

The pyrimidine-2,4,6-trione scaffold itself has been the subject of structure-activity relationship (SAR) analyses for conditions such as amyotrophic lateral sclerosis (ALS). nih.govacs.org Studies on pyrimidine-2,4,6-trione (PYT) derivatives have demonstrated their ability to inhibit mutant SOD1-dependent protein aggregation. nih.govacs.org These investigations, while not strictly QSAR, provide crucial information on how different substituents on the pyrimidine ring influence biological activity. nih.govnih.gov

The collective findings from these computational studies underscore the importance of specific structural and electronic features of the pyrimidine-2,4,6-trione core in determining the physicochemical properties and biological activities of its derivatives.

Table of QSAR Descriptors and Predicted Properties for Barbiturate Derivatives

| Predicted Property | Relevant Molecular Descriptors | Statistical Method |

| Molar Refractivity (MR) | MPC08, SIC2, TIC0 | Genetic Algorithm, MLR |

| Octanol/water Partition Coefficient (LogP) | ZM1V, IC2, GNar, UNIP, X3 | Genetic Algorithm, MLR |

| Polarizability (POL) | S1K, Mi, SMTIV | Genetic Algorithm, MLR |

| Polarizability (POL) | S3K, SRW04, GNar | MLR, Backward methods |

| Anticonvulsant Activity (anti-s.c.Met) | Lipophilicity and geometric properties | Discriminant analysis, Regression analysis |

| Anticonvulsant Activity (anti-MES) | Topologic and electronic properties | Discriminant analysis, Regression analysis |

| MMP-9 Inhibition | Steric and hydrophobic fields | Field- and Gaussian-based 3D-QSAR |

Future Directions and Research Perspectives for 1 P Tolyl Pyrimidine 2,4,6 Trione Research

Development of Novel Therapeutic Agents

The inherent biological activities of 1-p-tolyl-pyrimidine-2,4,6-trione have positioned it as a promising scaffold for the development of new therapeutic agents. Its structural similarities to other biologically active pyrimidines have spurred research into its potential medicinal uses. The primary mechanism of action that has garnered significant attention is its interaction with voltage-gated L-type calcium channels, specifically Cav1.2 and Cav1.3. By increasing the inward Ca²⁺ currents through these channels, the compound can influence critical physiological processes such as neurotransmitter release and muscle contraction. This modulation suggests potential therapeutic applications in managing conditions like neurodegenerative diseases.

Further research has highlighted its notable antioxidant and antimicrobial properties, broadening its potential as a candidate for further therapeutic exploration. The ability of this compound to interact with various molecular targets and pathways is a key area of ongoing investigation. For instance, its potential to inhibit specific enzymes, such as cytochrome P450, could have implications for drug metabolism and detoxification pathways. The precise molecular targets and the full extent of its therapeutic potential are dependent on the specific context and application being studied.

Exploration of Multi-Targeting Strategies

The concept of designing drugs that can interact with multiple targets simultaneously, known as polypharmacology or multi-targeting, is a growing area of interest in drug discovery. The diverse biological activities of this compound make it an interesting candidate for such strategies. Its documented interactions with both L-type calcium channels and its potential to inhibit enzymes like cytochrome P450 suggest a molecular structure that can be adapted to engage multiple biological targets. Future research in this area will likely focus on rationally designing derivatives of this compound that can effectively and selectively modulate several disease-relevant pathways at once. This approach could lead to the development of more efficacious therapies for complex diseases.

Advanced Drug Design and Optimization

To fully realize the therapeutic potential of this compound, advanced drug design and optimization techniques are crucial. Researchers are employing a variety of chemical reactions to modify its structure and enhance its desired properties. These include:

Oxidation: Utilizing strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction: Employing reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Substitution: Performing nucleophilic substitution reactions to replace the tolyl group with other functional groups under specific conditions.

These chemical modifications are often guided by computational modeling to predict how changes in the molecular structure will affect its biological activity. This synergy between synthetic chemistry and computational analysis allows for a more targeted and efficient approach to optimizing the compound for specific therapeutic applications.

Applications Beyond Medicinal Chemistry

The utility of this compound is not limited to the pharmaceutical field. Its unique chemical properties are being explored for various industrial applications.

Fuel Additive Development

One of the more novel areas of investigation is the potential use of this compound and its derivatives as fuel additives. The chemical structure of the compound suggests it could possess properties that are beneficial for improving fuel combustion or stability. Research in this domain is still in its early stages, but it represents an exciting and unconventional application for this versatile molecule.

Integration of Experimental and Computational Approaches

The future of research into this compound will heavily rely on the integration of experimental and computational methods. Computational tools are invaluable for predicting the compound's properties, understanding its mechanism of action at a molecular level, and guiding the synthesis of new derivatives. Experimental studies, in turn, are essential for validating these computational predictions and providing real-world data on the compound's biological activity and other properties. This synergistic approach, where computational insights inform experimental design and experimental results refine computational models, will be instrumental in unlocking the full potential of this compound and its analogues in both medicine and industry.

Q & A

Q. What in vitro assays prioritize mechanistic studies of 1--Tolyl-pyrimidine-2,4,6-trione’s therapeutic potential?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, Western blot for protein expression). For antiviral studies, plaque reduction assays measure viral load inhibition. In antitumor research, assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Compare results to structurally related compounds with known mechanisms (e.g., 6268-98-0 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.